
2-Isopropyl-4-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are derivatives of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isopropyl-4-vinylpyridine can be synthesized through various methods. One common approach involves the alkylation of 4-vinylpyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-vinylpyridine and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a suitable temperature (e.g., 80-100°C) for several hours to facilitate the alkylation reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of this compound aldehyde or this compound carboxylic acid.
Reduction: Formation of 2-isopropyl-4-ethylpyridine.
Substitution: Formation of halogenated derivatives such as 2-isopropyl-4-chloropyridine.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-vinylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as thermal stability and chemical resistance.
Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-vinylpyridine depends on its specific application. In polymerization reactions, the vinyl group undergoes radical polymerization to form long polymer chains. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylpyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain applications.
2-Vinylpyridine: Similar to 4-vinylpyridine but with the vinyl group at the 2-position, affecting its reactivity and polymerization behavior.
2-Isopropylpyridine: Lacks the vinyl group, limiting its use in polymerization reactions.
Uniqueness
2-Isopropyl-4-vinylpyridine is unique due to the presence of both isopropyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-ethenyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-5-6-11-10(7-9)8(2)3/h4-8H,1H2,2-3H3 |
Clave InChI |
XIYOGPYQTFDTHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC(=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


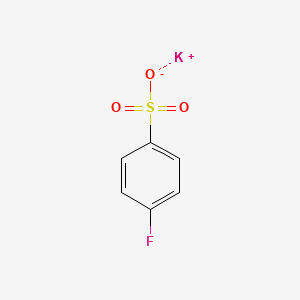
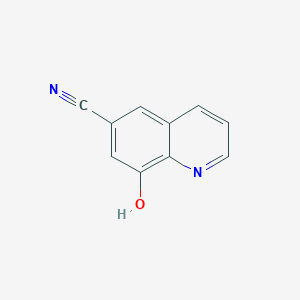
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12958006.png)

![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)


![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)

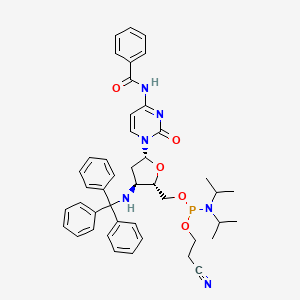
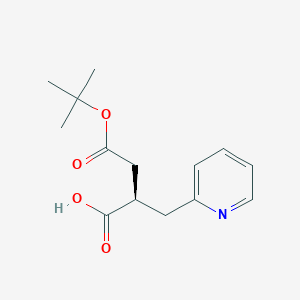
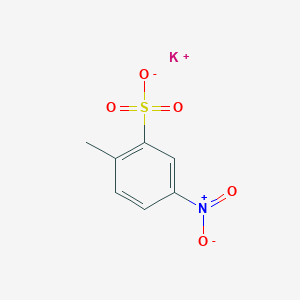
![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)
